3-Aminobenzoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-aminobenzoic acid involves several key chemical reactions. Initially, 3-nitrobenzoic acid is synthesized through the nitration reaction using benzoic acid as the raw material. Subsequent reduction reactions, including iron and metal palladium catalytic reduction, lead to the formation of 3-aminobenzoic acid. Notably, palladium-charcoal catalysts demonstrate high activity and selectivity, enhancing the yield of the target product (Yin Qun, 2010).
Molecular Structure Analysis
The molecular structure of 3-aminobenzoic acid hydrochloride includes an amino group attached to the benzene ring, which significantly influences its chemical behavior and properties. This structure serves as the foundation for various synthesis and polymerization reactions, contributing to diverse applications in material science.
Chemical Reactions and Properties
3-Aminobenzoic acid engages in typical aromatic amine reactions, such as diazotization and coupling reactions, which are crucial for synthesizing azo dyes and other aromatic compounds. Its reactivity is predominantly dictated by the presence of the amino group attached to the aromatic ring.
Physical Properties Analysis
Physical properties of 3-aminobenzoic acid hydrochloride include solubility in water and various organic solvents, influenced by the hydrochloride form which enhances its polarity. The compound typically appears as a solid at room temperature.
Chemical Properties Analysis
Chemically, 3-aminobenzoic acid hydrochloride is characterized by its basicity due to the amino group. It can form salts with acids, and its chemical behavior is indicative of typical aromatic amines. It participates in electrophilic substitution reactions and can act as a nucleophile in various organic reactions.
References
- (Yin Qun, 2010): Details the synthesis of 3-aminobenzoic acid and discusses the methods and catalytic activities involved.
Scientific Research Applications
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Forensic Application
- Field : Forensic Science
- Application : Zwitterionic oligomers of 3-aminobenzoic acid are used on screen-printed electrodes for the detection of new psychoactive substances .
- Method : The oligomers of electrochemically oxidized 3-aminobenzoic acid are deposited on the surface of a graphite screen-printed electrode . The equilibrium adsorption constants between the oligomer and various analytes of forensic interest are estimated using the electrochemical impedance spectroscopy (EIS) technique .
- Results : The EIS technique was applied for determining a 1.0 μM concentration of 2-aminoindane (RSD 3.5 –4.0%) and butylone (RSD 4.9 6.4%) in the model and oral fluid samples .
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Hydrogen Production
- Field : Energy Production
- Application : A composite of poly (3-aminobenzoic acid) and a cobalt zeolitic benzimidazolate framework has been studied for the production of hydrogen through the hydrogen evolution reaction .
- Method : The structural characteristics and successful synthesis of the composite were confirmed .
- Results : The results of this study were not provided in the source .
- Peptide Synthesis
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Organic Compound
- Field : Organic Chemistry
- Application : 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H .
- Method : It consists of a benzene ring substituted with an amino group and a carboxylic acid .
- Results : MABA is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
-
Peptide Synthesis
Safety And Hazards
Future Directions
The use of electrochemically oxidized 3-aminobenzoic acid (3ABA) deposited on graphite screen-printed electrodes for recognizing new psychoactive substances (NPSs) is a promising future direction . This could be particularly useful in the detection of aminoin-dane and synthetic cathinones (SCs) with primary, secondary, and tertiary amino groups .
properties
IUPAC Name |
3-aminobenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTMMENRLMBXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164800 | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzoic acid hydrochloride | |
CAS RN |
15151-51-6 | |
Record name | Benzoic acid, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15151-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015151516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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